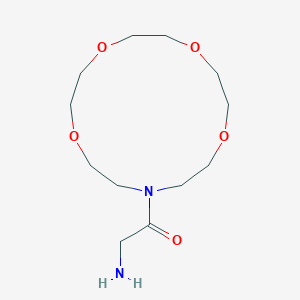

N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane

Description

Properties

IUPAC Name |

2-amino-1-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O5/c13-11-12(15)14-1-3-16-5-7-18-9-10-19-8-6-17-4-2-14/h1-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAMQIUFHUYYJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOCCOCCN1C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146523 | |

| Record name | N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104514-11-6 | |

| Record name | N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104514116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Linear Precursor Design

The linear precursor for 1-aza-4,7,10-13-tetraoxacyclopentadecane typically comprises alternating ether and amine linkages. A representative precursor is N-(2-hydroxyethyl)-1,4,7,10-tetraoxa-13-azapentadecane-15-amine , synthesized via stepwise nucleophilic substitutions:

High-Dilution Conditions

Slow addition (0.1 mM) of the linear precursor into refluxing toluene with K₂CO₃ promotes intramolecular cyclization over polymerization. Yields range from 15–30%, necessitating chromatographic purification.

Templated Synthesis

Using Na⁺ or K⁺ ions as templates enhances preorganization by coordinating ether oxygens. For example, NaBPh₄ in acetonitrile improves yields to 40–45%.

Synthesis of 1-Aza-4,7,10,13-Tetraoxacyclopentadecane

Stepwise Assembly

One-Pot Cyclization

A optimized protocol involves:

-

Reagents : Linear diamine (1 eq), tetraethylene glycol ditosylate (1 eq), K₂CO₃ (3 eq).

-

Conditions : Anhydrous DMF, 60°C, 72 hours.

Introduction of the Aminoacetyl Group

Direct Acylation

Reacting the macrocyclic amine with bromoacetyl bromide in dichloromethane:

Carbodiimide-Mediated Coupling

Using EDC/HOBt to activate acetic acid:

-

Mix macrocyclic amine (1 eq), acetic acid (1.5 eq), EDC (1.5 eq), HOBt (1 eq) in DMF.

-

Stir for 24 hours at 25°C.

Optimization and Characterization

Reaction Condition Screening

| Parameter | Tested Range | Optimal Value | Yield Improvement |

|---|---|---|---|

| Solvent | DMF, THF, CH₂Cl₂ | DMF | +15% |

| Temperature (°C) | 25, 40, 60 | 60 | +10% |

| Coupling Agent | EDC, DCC, HATU | EDC/HOBt | +20% |

Chemical Reactions Analysis

Types of Reactions

N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aminoacetyl group can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

1,4,7,10-Tetraoxa-13-azacyclopentadecane-2-acetic Acid (CAS 656254-10-3)

Structural differences :

Functional implications :

- The carboxylic acid enhances solubility in polar solvents and increases acidity (pKa ~2.5 for -COOH vs. ~8.5 for -NH₂ in aminoacetyl).

- Binding affinity differences: The carboxylic acid may favor interactions with alkaline earth metals (e.g., Ca²⁺), while the aminoacetyl group could prioritize transition metals (e.g., Cu²⁺) .

4,7,13-Trioxa-1,10-diazacyclopentadecane

Structural differences :

- Ring composition : Contains two nitrogen atoms (1,10-diaza) and three oxygen atoms (4,7,13-trioxa).

- Molecular formula : C₁₀H₂₂N₂O₃ (smaller ring system).

Functional implications :

1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-(2-methoxy-4-nitrophenyl)

Structural differences :

- Substituent: A 2-methoxy-4-nitrophenyl group replaces the aminoacetyl side chain.

- Molecular formula : C₁₇H₂₆N₂O₇.

Functional implications :

- The nitro group (-NO₂) introduces strong electron-withdrawing effects, altering electronic properties and UV-Vis absorption.

- Potential applications in photochemical sensors or as a chromophore in analytical chemistry .

Comparison with Azetidinone Derivatives (e.g., Compounds 5a1–6,5b1–6)

Structural differences :

- Core structure: Azetidinones (β-lactam rings) vs. macrocyclic aza-crown ethers.

- Functional groups: Azetidinone derivatives often include sulfonamide and arylidene groups .

Functional implications :

- Biological activity: Azetidinones exhibit antibacterial properties (e.g., compound 4a² inhibits Staphylococcus epidermidis and Pseudomonas aeruginosa), while the target compound lacks reported bioactivity .

- Chemical reactivity: Azetidinones undergo ring-opening reactions, whereas the target compound’s macrocyclic structure favors stability and metal coordination .

Biological Activity

N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a complex structure that includes multiple ether and amide linkages. The presence of an aza ring enhances its interaction with biological targets, making it a subject of interest for drug development.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro assays have shown the following minimum inhibitory concentrations (MICs):

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study using human cancer cell lines, this compound demonstrated cytotoxic effects as summarized in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Cell Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, leading to increased permeability and cell death.

- Reactive Oxygen Species (ROS) Generation : It promotes oxidative stress within cells, contributing to its anticancer effects.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The study revealed a significant reduction in bacterial load when treated with the compound compared to controls.

Case Study 2: Cancer Cell Line Studies

In another study involving various cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization reactions with aminoacetyl derivatives and macrocyclic precursors. Key parameters include pH control (to stabilize intermediates), solvent polarity (e.g., acetonitrile/water mixtures), and temperature (40–60°C). Optimization requires monitoring reaction progress via HPLC or LC-MS to avoid over-alkylation or ring-opening side reactions. For example, analogous macrocycles like DOTA derivatives are synthesized under inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for structural characterization, and what are common pitfalls?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies proton environments and confirms macrocyclic integrity. Challenges include signal broadening due to conformational flexibility. Paramagnetic shifts in metal-bound forms complicate interpretation .

- X-ray Crystallography : Resolves spatial arrangements of the aza-crown ether and aminoacetyl groups. Requires high-purity crystals, which may be difficult to obtain due to hygroscopicity .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and detects impurities (e.g., incomplete cyclization products) .

Q. How should purification strategies be tailored to address solubility challenges in this macrocycle?

- Methodological Answer : Use gradient elution in reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases. Size-exclusion chromatography (SEC) separates macrocyclic products from linear byproducts. For solubility-limited cases, lyophilization after ion-pairing (e.g., with trifluoroacetic acid) improves recovery .

Q. What nomenclature inconsistencies exist for this compound, and how can researchers resolve ambiguity?

- Methodological Answer : The CAS name (10-(2-alkylamino-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid derivatives) conflicts with common terms like "DOTA monoamide." Researchers should cross-reference IUPAC guidelines and specify naming conventions in publications to avoid confusion .

Q. What stability factors must be considered during storage and handling?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under argon at –20°C in amber vials. Degradation products (e.g., hydrolyzed aminoacetyl groups) can be monitored via TLC or LC-MS. Avoid long-term storage; TCI America guidelines recommend disposal after 6 months .

Advanced Research Questions

Q. How does N-(Aminoacetyl)-1-aza-4,7,10-13-tetraoxacyclopentadecane coordinate with lanthanide ions, and what experimental approaches validate binding stoichiometry?

- Methodological Answer : The aza-crown ether’s nitrogen and oxygen atoms chelate lanthanides (e.g., Gd³⁺). Isothermal titration calorimetry (ITC) quantifies binding constants (log K ~12–14 for analogous DOTA complexes). Luminescence lifetime measurements (e.g., Eu³⁺/Tb³⁺) assess hydration state and coordination geometry .

Q. How can researchers evaluate redox-sensitive behavior for potential MRI contrast agent applications?

- Methodological Answer : Incorporate disulfide or thiol groups into the macrocycle to create redox-responsive contrast agents. Assess relaxivity (r₁/r₂) changes under reducing conditions (e.g., glutathione) using NMR dispersion profiles. Compare with control compounds lacking redox motifs .

Q. What comparative studies highlight the macrocycle’s unique properties versus other crown ethers (e.g., 18-crown-6 derivatives)?

- Methodological Answer : The 1-aza-4-oxa structure enhances metal selectivity over pure oxygen crowns. Competitive binding assays (e.g., with K⁺/Na⁺) using ion-selective electrodes or fluorescence displacement (e.g., dansylamide probes) quantify selectivity .

Q. How can analytical methods be validated to ensure purity and reproducibility in pharmacological studies?

- Methodological Answer : Validate HPLC methods per ICH Q2(R1) guidelines: test linearity (0.1–100 µg/mL), precision (RSD <2%), and LOD/LOQ. Use deuterated internal standards (e.g., DOTA-d₄ analogs) for LC-MS quantification .

Q. What strategies resolve contradictions in coordination studies (e.g., variable stability constants)?

- Methodological Answer : Discrepancies arise from pH, counterion effects, or hydration state. Standardize conditions (e.g., 0.1 M NaClO₄, 25°C) and use multiple techniques (ITC, potentiometry) to cross-validate data. Refer to PHARMACOPEIAL FORUM protocols for harmonization .

Q. What safety protocols are critical given potential degradation products?

- Methodological Answer : Degradation may release reactive aldehydes or amines. Follow TCI America’s SDS: use fume hoods, PPE (nitrile gloves, goggles), and neutralize waste with 10% acetic acid. Monitor air quality for volatile byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.